Ornithine glutamate dipeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ornithine glutamate dipeptide is an amino acid.

Applications De Recherche Scientifique

Nutritional Support and Clinical Outcomes

Ornithine glutamate dipeptide, as a component of parenteral nutrition, has shown promising results in clinical settings, particularly in patients undergoing abdominal surgery. Research indicates that supplementation with glutamine dipeptide in parenteral nutrition can improve postoperative cumulative nitrogen balance, decrease infectious morbidity, and shorten the length of hospital stay without significant adverse effects. These findings highlight the potential of this compound in enhancing recovery and overall clinical outcomes in surgical patients (Zheng et al., 2006).

Availability and Utilization in Parenteral Nutrition

The stability and solubility of glutamine-containing dipeptides, such as L-alanyl-L-glutamine, make them suitable for parenteral nutrition. Studies demonstrate effective utilization of these dipeptides, indicating their potential to maintain intracellular muscle-free glutamine pools in catabolic situations. Moreover, the safe and efficient use of these dipeptides as a source of free glutamine in parenteral nutrition has been supported by research, with no significant side effects reported during their administration (Fürst et al., 1989).

Enhancement of Clinical Nutrition

Glutamine and glutamine-containing dipeptides play a critical role in clinical nutrition, especially in states of trauma, hypercatabolism, intestinal dysfunction, and immune deficiency. Adequate glutamine supply, facilitated by the use of highly soluble and stable glutamine-containing dipeptides, can prevent bodily glutamine deprivation and positively influence clinical outcomes. Enteral and parenteral glutamine therapy may contribute to improved nitrogen economy, reduced incidence of bacterial infections, diminished risk of bacterial translocation, and potentially shortened hospital stays in various patient groups (Fürst & Stehle, 1995).

Influence on Surgical Patient Outcomes

Glutamine dipeptide supplementation in surgical patients has been systematically reviewed, showing significant reductions in infectious morbidity and length of hospital stays in both European and Asian clinical trials. These findings suggest the beneficial role of parenteral glutamine dipeptides in reducing postoperative complications and facilitating recovery (Jiang et al., 2004).

Propriétés

Numéro CAS |

91388-18-0 |

|---|---|

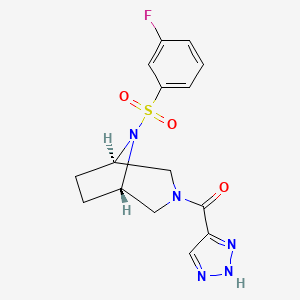

Formule moléculaire |

C10H19N3O5 |

Poids moléculaire |

261.27 |

Nom IUPAC |

((S)-2,5-diaminopentanoyl)-L-glutamic acid |

InChI |

InChI=1S/C10H19N3O5/c11-5-1-2-6(12)9(16)13-7(10(17)18)3-4-8(14)15/h6-7H,1-5,11-12H2,(H,13,16)(H,14,15)(H,17,18)/t6-,7-/m0/s1 |

Clé InChI |

RROQYZJPOZVQTM-BQBZGAKWSA-N |

SMILES |

O=C(O)CC[C@@H](C(O)=O)NC([C@H](CCCN)N)=O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ornithine glutamate dipeptide; Orn-glu; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)